
Tert-butyl1-(oxetan-3-YL)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate: is an organic compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is a derivative of piperidine and oxetane, featuring a tert-butyl carbamate protecting group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves the reaction of 3-oxetanone with 4-N-BOC-aminopiperidine . The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring or the piperidine nitrogen can be targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It serves as a precursor for the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is primarily related to its ability to interact with biological targets through its piperidine and oxetane rings. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that further contribute to its activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylmethyl carbamate
Comparison: Compared to similar compounds, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is unique due to its specific combination of piperidine and oxetane rings. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
[1-(oxetan-3-yl)piperidin-4-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)14-12(16)18-11-4-6-15(7-5-11)10-8-17-9-10/h10-11H,4-9H2,1-3H3,(H,14,16) |
Clé InChI |
UNMAWCQVAONCCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)OC1CCN(CC1)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


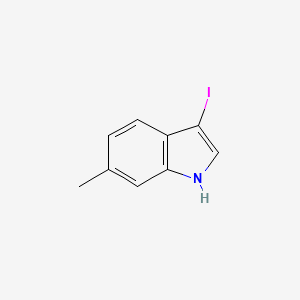
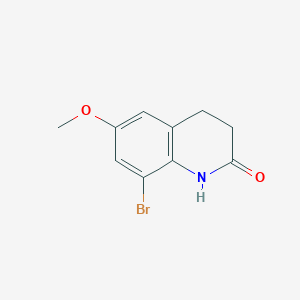
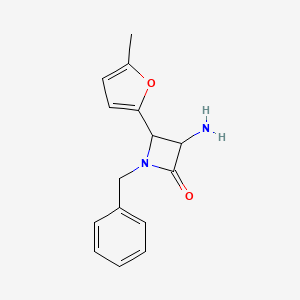
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
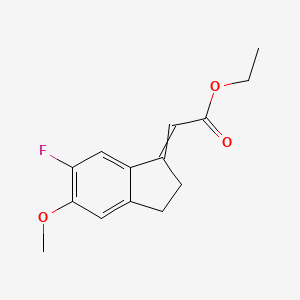
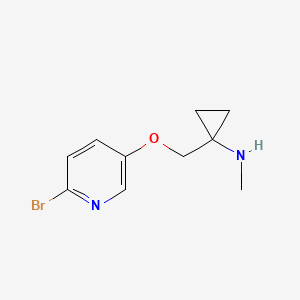

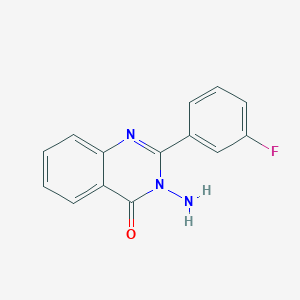
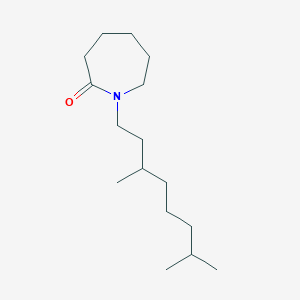
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)
